methyl N-[4-(aminomethyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-(aminomethyl)phenyl]carbamate: is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol . It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation Method: One common method involves the reaction of 4-(aminomethyl)phenylamine with methyl chloroformate under basic conditions to form methyl N-[4-(aminomethyl)phenyl]carbamate.
Transcarbamoylation: Another method involves the use of methyl carbamate as a carbamoyl donor in the presence of a catalyst such as tin triflate .
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the carbamoylation method due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl N-[4-(aminomethyl)phenyl]carbamate can undergo oxidation reactions to form corresponding .
Reduction: It can be reduced to form and .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of and .
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl N-[4-(aminomethyl)phenyl]carbamate has a wide range of applications in various fields:
Mechanism of Action
The mechanism of action of methyl N-[4-(aminomethyl)phenyl]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular receptors, influencing various signaling pathways .
Comparison with Similar Compounds
- 4-(aminomethyl)phenylamine
- Methyl carbamate
- N-phenylcarbamate
Comparison:
- 4-(aminomethyl)phenylamine lacks the carbamate group, making it less versatile in certain reactions.
- Methyl carbamate is simpler in structure and less specific in its applications.
- N-phenylcarbamate has a different substitution pattern, affecting its reactivity and applications .
Methyl N-[4-(aminomethyl)phenyl]carbamate stands out due to its unique combination of an aminomethyl group and a carbamate group, providing a balance of reactivity and stability that is valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl N-[4-(aminomethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBBHPHSCXVUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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